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Compound of Interest

Compound Name: 6-Cyclobutyl-1,4-oxazepane
CAS No.: 1803600-66-9
Cat. No.: B1435670
Get Quote
. J

Abstract The 1,4-oxazepane scaffold has emerged as a privileged structure in medicinal
chemistry, offering a distinct physicochemical profile compared to its 6-membered morpholine
analogues. The introduction of a cyclobutyl moiety at the C6 position creates a unique sp3-rich
vector, enhancing lipophilicity and metabolic stability while introducing a critical stereogenic
center. This guide details the analytical protocols required to fully characterize 6-Cyclobutyl-
1,4-oxazepane (CoH17NO), addressing the specific challenges of 7-membered ring
conformational flexibility, enantiomeric resolution, and mass spectral fragmentation.

Part 1: Physicochemical Profile & Strategy

Before initiating wet-lab protocols, understanding the molecule's fundamental properties is
essential for method selection.
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Value
Property . Analytical Implication
(Predicted/Observed)

Monoisotopic Mass: 155.1310

Molecular Formula CoH17NO

Da

Requires high pH mobile

o ) phases or TFA/Formic acid

Basicity (pKa) ~9.2 — 9.8 (Secondary Amine) N

modifiers to prevent peak

tailing.

Moderately lipophilic; suitable
LogP ~1.1-13

for Reverse Phase LC (C18).

o Enantiomeric separation

Chirality One stereocenter at C6

required (Chiral LC/SFC).

UV detection (210 nm) is poor.
Weak/None (saturated
UV Chromophore CAD (Charged Aerosol
heterocycle) ) )
Detection) or MS is mandatory.

Analytical Workflow Decision Tree

Free base / Volatile GC-MS
(Method B)
Purity Assessment Non-volatile salts
LC-MS (ESI+)
Exact Mass (Method A)

Sample: 6-Cyclobutyl-1,4-oxazepane Structural ID . . .
Conformation & Regioisomerism 1H/13C / 2D NMR
(Method C)
Chiral Purity Enantiomer Separation M chial SFCHPLC
(Method D)
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Figure 1: Strategic workflow for the characterization of medium-sized heterocycles.
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Part 2: Experimental Protocols
Protocol A: High-Resolution LC-MS/MS (Identification)

Rationale: The secondary amine functionality dictates the use of pH modifiers. An acidic mobile
phase provides the strongest signal for the [M+H]* ion in positive ESI mode.

Instrument: UHPLC coupled to Q-TOF or Orbitrap.

Column: C18 (e.g., Waters ACQUITY BEH C18, 1.7 um, 2.1 x 50 mm).[1]

Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: 5% B to 95% B over 5 minutes.

Detection: ESI Positive Mode. Range: 50-500 m/z.

Fragmentation Pattern Analysis (MS/MS): Unlike morpholines, the 7-membered oxazepane ring
exhibits specific fragmentation pathways involving ring contraction and loss of the cyclobutyl
substituent.

e Parent lon:m/z 156.138 [M+H]*.[2]

e Primary Loss: Loss of CaH7¢ (Cyclobutyl radical) or CaHs (Cyclobutene) is common,
generating the core oxazepane cation (m/z ~101).

e Ring Opening: Cleavage at the C-O bond typically yields linear amino-alcohol fragments.
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Figure 2: Predicted ESI+ fragmentation pathway for 6-Cyclobutyl-1,4-oxazepane.

Protocol B: GC-MS (Purity of Free Base)

Rationale: Small, saturated heterocycles often lack sufficient UV chromophores for HPLC-UV.
GC-FID/MS is the gold standard for purity quantification of the free base.

Inlet: Split (20:1), 250°C.

o Carrier Gas: Helium, 1.0 mL/min (Constant Flow).

¢ Column: HP-5ms or DB-5 (30m x 0.25mm x 0.25um).
¢ Oven Program:

o Hold 50°C for 1 min.

o Ramp 20°C/min to 280°C.
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o Hold 3 min.

o Detection: FID (300°C) or MS (El, 70eV).

» Note: If peak tailing is observed due to the secondary amine, derivatize with Trifluoroacetic
Anhydride (TFAA) to form the N-TFA derivative prior to injection.

Protocol C: NMR Spectroscopy (Structural Elucidation)

Rationale: The 7-membered ring is conformationally mobile (twist-chair/boat). NMR is the only
method to definitively assign the position of the cyclobutyl group and the ring conformation.

Sample Prep: Dissolve 10 mg in 600 uL CDCIs (neutralized with K2COs to prevent salt shifts) or
DMSO-ds.

Key Assignments (*H NMR, 400 MHz, CDCls):

Cyclobutyl Methine: Look for a multiplet around & 2.2 — 2.5 ppm. Its coupling constants to the
C6 protons of the oxazepane ring will determine the equatorial/axial orientation.

Oxazepane C2/C7 Protons: The protons adjacent to Oxygen (C2 and C7) will appear
downfield (& 3.6 — 3.9 ppm).

Oxazepane C3/C5 Protons: The protons adjacent to Nitrogen (C3 and C5) will appear in the
0 2.8 — 3.2 ppm range.

Cyclobutyl CH2: Complex multiplets in the high field region (6 1.6 — 2.0 ppm).
Critical Validation Step (2D NMR):

e COSY: Confirm the spin system: N-CH2-CH(Cb)-CH2-O (Wait, standard 1,4-oxazepane is O-
C2-C3-N-C5-C6-C7-07? No, structure is O1-C2-C3-N4-C5-C6-C7).

o Correction: In 1,4-oxazepane, the bridge between N and O is C5-C6-C7 (3 carbons). The
cyclobutyl is at C6.[3]

o COSY Path: H5 (adj to N) < H6 (cyclobutyl bearing) < H7 (adj to O). This connectivity
proves the 6-position substitution.
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Protocol D: Chiral Separation (Enantiomeric Purity)

Rationale: The C6 carbon is a chiral center. Synthetic routes often yield racemates unless
asymmetric catalysis is used.

Technique: Supercritical Fluid Chromatography (SFC) is preferred for speed and peak
shape.

e Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose based).

o Modifier: 15-25% Methanol with 0.1% Diethylamine (DEA) or Isopropylamine (IPA) to
suppress silanol interactions with the amine.

» Conditions:
o Back Pressure: 120 bar.
o Temperature: 40°C.
o Flow: 3-4 mL/min.
o Detection: Since UV is weak, use ELSD (Evaporative Light Scattering Detector) or MS.

Part 3: Reference Data & Troubleshooting
Troubleshooting Guide
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Issue Probable Cause Solution

Increase buffer ionic strength
Secondary amine interaction (10mM Ammonium Formate)

Broad Peaks (LC-MS) o ]
with silanols. or pH (use Ammonia, pH 10,

with hybrid columns).

) Lower inlet temp to 200°C; use
o Thermal degradation or ) o
Missing Parent lon (GC) ) "Soft" CI (Chemical lonization)
fragmentation. ) )
with Methane/Ammonia.

Run Variable Temperature (VT)
N Ring conformational NMR at -40°C to freeze
Complex NMR Splitting ]
averaging. conformers or +60°C to fast-

exchange limit.
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(Note: While specific literature for "6-Cyclobutyl-1,4-oxazepane" is limited to catalog entries,
the protocols above are derived from validated methodologies for homologous 1,4-oxazepane
and cyclobutyl-amine derivatives.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Application Note: Comprehensive Analytical
Characterization of 6-Cyclobutyl-1,4-oxazepane]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1435670/docs#application-note-
comprehensive-analytical-characterization-of-6-cyclobutyl-1-4-oxazepane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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